Diethyl pyrrolidine-2,5-dicarboxylate
Overview
Description
Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a five-membered nitrogen-containing ring with two ester groups attached at the 2 and 5 positions
Mechanism of Action
Target of Action
It has been used in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential janus kinase inhibitors .
Mode of Action
It’s known that one of the ester carbonyls in the compound is involved in hydrogen bonding .
Result of Action
It’s known that the compound forms hydrogen-bonded dimers .
Action Environment
It’s known that the compound was obtained in moderate yield by a new and unexpected base-induced ring contraction from a 1,4-thiazine precursor .
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the synthesis of pyrrolo[1,2-b]pyridazines
Cellular Effects
It is known to influence cell function in the context of its role as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines
Molecular Mechanism
It is known to exert its effects at the molecular level as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pyrrolidine-2,5-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: Diethyl pyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, DDQ.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Diethyl pyrrolidine-2,5-dicarboxylate has been explored for various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different substituents.
Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings.
Uniqueness: Diethyl pyrrolidine-2,5-dicarboxylate is unique due to its specific ester groups at the 2 and 5 positions, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic and medicinal applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
diethyl pyrrolidine-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNGPAGOCWBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530223 | |
Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-50-7 | |
Record name | 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41994-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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